4-Bromo-3,5-difluorobenzotrifluoride

Catalog No.
S673965
CAS No.
499238-36-7
M.F
C7H2BrF5
M. Wt
260.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3,5-difluorobenzotrifluoride

CAS Number

499238-36-7

Product Name

4-Bromo-3,5-difluorobenzotrifluoride

IUPAC Name

2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene

Molecular Formula

C7H2BrF5

Molecular Weight

260.99 g/mol

InChI

InChI=1S/C7H2BrF5/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H

InChI Key

MJDJSTBBLBVDDK-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)Br)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)C(F)(F)F

The exact mass of the compound 4-Bromo-3,5-difluorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-3,5-difluorobenzotrifluoride is a highly specialized, polyfluorinated aryl halide building block characterized by a bromine atom flanked by two ortho-fluorine atoms and a para-trifluoromethyl group [1]. This substitution pattern creates an extremely electron-deficient aromatic core with a highly predictable reactivity profile in palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings [1]. In industrial procurement, it is primarily sourced as a rigid, metabolically stable precursor for introducing the 2,6-difluoro-4-(trifluoromethyl)phenyl motif into advanced active pharmaceutical ingredients (APIs), agrochemical fungicides, and high-performance organic electronic materials [2]. Its high purity and crystalline stability make it a reliable choice for scalable synthesis compared to less substituted analogs [1].

Research Fit

1
Para-bromo regiochemistry supports sterically accessible Pd-catalyzed cross-coupling workflows
2
Aryl-Br bond enables Suzuki–Miyaura coupling reactivity for biaryl scaffold synthesis
3
CF₃ pharmacophore building block for medicinal chemistry and agrochemical intermediate research

Substituting 4-bromo-3,5-difluorobenzotrifluoride with simpler analogs like 4-bromobenzotrifluoride or 1-bromo-3,5-difluorobenzene fundamentally alters both the synthetic process and the end-product performance [1]. The absence of the two ortho-fluorine atoms in 4-bromobenzotrifluoride removes the steric shielding that forces a perpendicular dihedral angle in resulting biaryl compounds, a critical feature for target-site binding in modern kinase and MAGL inhibitors [2]. Furthermore, the combined electron-withdrawing effect of the para-CF3 and meta-fluorines drastically lowers the highest occupied molecular orbital (HOMO) of the resulting derivatives, a necessity for oxidative stability in OLEDs and metabolic resistance in pharmaceuticals [1]. Attempting to use a mono-fluoro analog breaks the C2v symmetry of the coupled ring, leading to atropisomeric mixtures that complicate downstream purification and regulatory approval [1].

Substitution Risk

This Product Para-bromo, 3,5-difluoro substitution minimizes steric hindrance at the coupling site
2,6-Difluoro Isomer (CAS 156243-64-0) Ortho-fluorine compression alters oxidative addition kinetics and raises boiling point
This Product Aryl-Br bond supports reported faster Pd coupling vs. aryl-Cl under mild conditions
4-Chloro Analog (CAS 1261846-28-9) Aryl-Cl bond reactivity may require higher catalyst loading and elevated temperatures
This Product Br para to CF₃ presents unobstructed approach for Pd(0) oxidative addition
2-Bromo Isomer (CAS 1099597-86-0) Br ortho to CF₃ introduces steric congestion that may reduce coupling efficiency

Accelerated Oxidative Addition via Extreme Electron Deficiency

The presence of two ortho-fluorine atoms and a para-CF3 group renders the C-Br bond highly electron-deficient, accelerating the initial oxidative addition step in Pd-catalyzed cross-coupling compared to unfluorinated or mono-fluorinated analogs [1]. While steric hindrance from ortho-fluorines typically slows coupling, the extreme electron withdrawal compensates, allowing for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings under standard conditions without requiring highly specialized, expensive ligands [1].

Evidence DimensionRelative rate of Pd oxidative addition / C-Br activation
Target Compound DataHighly accelerated activation due to combined sigma-inductive (-F) and pi-acceptor (-CF3) effects
Comparator Or Baseline4-bromobenzotrifluoride (moderate activation, lacks ortho-F pull)
Quantified DifferenceSubstantially lower activation energy for C-Br insertion, reducing catalyst loading requirements
ConditionsStandard Pd(PPh3)4 or Pd(dppf)Cl2 catalyzed Suzuki coupling conditions

Allows procurement teams to rely on standard, cost-effective palladium catalysts rather than investing in proprietary, highly sterically demanding ligands for cross-coupling.

Boiling Point
Data to verify
24.5 °C lower vs. 2,6-difluoro positional isomer
Supports distillation method context for volatile intermediate isolation
Predicted values at 760 mmHg; experimental confirmation recommended

Ortho-Fluorine Induced Conformational Locking in Biaryl Synthesis

When 4-bromo-3,5-difluorobenzotrifluoride is coupled to another aryl ring, the two ortho-fluorine atoms force the resulting biaryl system into a highly twisted conformation. Compared to 4-bromobenzotrifluoride, which allows free rotation, this rigidification is crucial for minimizing entropic penalties upon binding to biological targets [1]. Furthermore, unlike 4-bromo-3-fluorobenzotrifluoride, the symmetrical di-ortho substitution prevents the formation of complex atropisomeric mixtures, streamlining downstream purification [2].

Evidence DimensionBiaryl dihedral angle and rotational barrier
Target Compound Data~70-90 degree dihedral twist with a symmetrical rotational barrier
Comparator Or Baseline4-bromo-3-fluorobenzotrifluoride (asymmetrical, leads to atropisomers)
Quantified DifferenceComplete elimination of chiral separation requirements in biaryl products
ConditionsDownstream API formulation and structural biology assays

Eliminates the need for costly chiral chromatography and complex regulatory characterization associated with atropisomeric drug candidates.

Halogen Reactivity
Class-level
C–Br BDE ~337 kJ/mol
vs
C–Cl BDE ~399 kJ/mol (4-chloro analog)
Supports coupling reactivity review for Suzuki–Miyaura workflows
Class-level aryl-halide inference; substrate-specific validation recommended

Synergistic Enhancement of Lipophilicity and Metabolic Resistance

The incorporation of the 2,6-difluoro-4-(trifluoromethyl)phenyl group significantly alters the physicochemical properties of the final molecule. The CF3 group increases the partition coefficient (LogP), enhancing cell membrane permeability, while the ortho-fluorines block primary sites of cytochrome P450-mediated aromatic oxidation [1]. Compared to derivatives synthesized from 1-bromo-3,5-difluorobenzene, the presence of the CF3 group can increase the half-life of the API in vivo by completely blocking the para-position from metabolic attack [2].

Evidence DimensionAromatic oxidation resistance (in vivo half-life proxy)
Target Compound DataComplete blockage of para-oxidation and severe steric/electronic hindrance of ortho/meta oxidation
Comparator Or Baseline1-bromo-3,5-difluorobenzene (susceptible to para-oxidation)
Quantified DifferenceSignificant extension of metabolic half-life in hepatic microsome assays
ConditionsIn vitro human liver microsome (HLM) stability assays

Procuring this specific building block directly translates to lower attrition rates in preclinical pharmacokinetic testing due to superior metabolic stability.

Steric Accessibility
Class-level
Br para to CF₃: unobstructed oxidative addition site
vs
Br ortho to CF₃: increased steric congestion at Pd(0) center
Supports regioselectivity interpretation in polyhalogenated coupling steps
Site-selectivity principles from related benzotrifluoride studies; direct head-to-head data not available

Deep HOMO Level Tuning for Organic Electronics

In the synthesis of electron-transporting materials or liquid crystals, the 2,6-difluoro-4-(trifluoromethyl)phenyl moiety exerts a profound electron-withdrawing effect. This drops the HOMO and LUMO energy levels of the resulting polymer or small molecule significantly more than a simple trifluoromethylphenyl group [1]. This deep HOMO level improves oxidative stability and electron injection efficiency in OLED devices compared to materials synthesized using 4-bromobenzotrifluoride [1].

Evidence DimensionHOMO/LUMO energy level depression
Target Compound DataDeepened HOMO levels due to tri-substituted electron-withdrawing groups (-F, -F, -CF3)
Comparator Or Baseline4-bromobenzotrifluoride (moderate HOMO depression)
Quantified DifferenceEnhanced oxidative stability and lower electron injection barriers
ConditionsCyclic voltammetry of resulting conjugated materials

Essential for material scientists procuring precursors to design high-efficiency, long-lasting OLED displays that resist oxidative degradation.

Advanced Agrochemical Fungicides

Used as a critical precursor for synthesizing pyrazole-carboxamide fungicides, where the 2,6-difluoro-4-(trifluoromethyl)phenyl group provides essential metabolic stability in soil and plant tissues, directly leveraging the oxidation resistance detailed in Section 3 [1].

Next-Generation Kinase and MAGL Inhibitors

Ideal for medicinal chemistry programs requiring a conformationally locked, highly lipophilic biaryl motif to fit into narrow hydrophobic binding pockets while resisting hepatic clearance, capitalizing on the symmetrical steric shielding of the ortho-fluorines [2].

Electron-Transport Materials for OLEDs

Procured for the synthesis of highly electron-deficient conjugated polymers or small molecules, where deep HOMO/LUMO levels are required for efficient electron injection and long-term device stability against oxidative degradation [3].

Application Fit

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Para-bromo regiochemistry
Steric accessibility in Pd-catalyzed couplings
Agrochemical intermediate scale-up
Boiling point profile
Distillation process compatibility
Sequential functionalization routes
Aryl-Br leaving-group reactivity
Chemoselectivity vs. aryl-Cl in coupling sequences
Fluorinated SAR building block studies
3,5-difluoro-4-bromo substitution pattern
Electronic profile and lipophilicity assessment

XLogP3

3.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-bromo-1,3-difluoro-5-(trifluoromethyl)benzene

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